molecular formula C24H19N5O2 B12366724 4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile

4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile

Cat. No.: B12366724
M. Wt: 409.4 g/mol
InChI Key: CARBAQLLNJEQRM-UHFFFAOYSA-N
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Description

ETC-168 is a selective, orally active inhibitor of mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). It has demonstrated antiproliferative efficacy both in vivo and in vitro, making it a promising compound for cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETC-168 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

    Step 1: Formation of the core structure through cyclization reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and characterization using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods

Industrial production of ETC-168 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include:

    Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: Using techniques such as crystallization, distillation, and chromatography.

    Quality Control: Ensuring the final product meets stringent purity and potency criteria through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

ETC-168 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Often performed using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Typically carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Utilizes reagents such as alkyl halides or aryl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

ETC-168 has a wide range of scientific research applications, including:

Mechanism of Action

ETC-168 exerts its effects by selectively inhibiting MNK1 and MNK2, which are involved in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E). This inhibition blocks the translation of oncogenic proteins such as E2F1, FOXM1, and WEE1, leading to reduced tumor growth and proliferation . The molecular targets and pathways involved include:

Comparison with Similar Compounds

ETC-168 is unique in its high selectivity and potency for MNK1 and MNK2 compared to other similar compounds. Some similar compounds include:

Properties

Molecular Formula

C24H19N5O2

Molecular Weight

409.4 g/mol

IUPAC Name

4-[6-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-b]pyridazin-3-yl]benzonitrile

InChI

InChI=1S/C24H19N5O2/c25-15-17-1-3-19(4-2-17)22-16-26-23-10-9-21(27-29(22)23)18-5-7-20(8-6-18)24(30)28-11-13-31-14-12-28/h1-10,16H,11-14H2

InChI Key

CARBAQLLNJEQRM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C3=NN4C(=NC=C4C5=CC=C(C=C5)C#N)C=C3

Origin of Product

United States

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